3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(2,5-Dimethylphenyl)bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core, which is a highly strained and rigid structure
Preparation Methods
The synthesis of 3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane framework followed by the introduction of the 2,5-dimethylphenyl group and the amine functionality. Two common synthetic routes include:
Chemical Reactions Analysis
3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound’s rigid structure and bioisosteric properties make it a valuable scaffold for drug design.
Materials Science: Its unique structural properties are useful in the development of molecular rods, rotors, and supramolecular linker units.
Bioconjugation: The compound can be used in peptide labeling and bioconjugation due to its ability to form stable amine linkages.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine can be compared to other bicyclo[1.1.1]pentane derivatives, such as:
Bicyclo[1.1.1]pentane: The parent compound, which lacks the 2,5-dimethylphenyl and amine groups.
Bicyclo[1.1.1]pentan-1-amine: A simpler derivative with only the amine group attached.
2,5-Dimethylphenylbicyclo[1.1.1]pentane: A derivative with the 2,5-dimethylphenyl group but lacking the amine functionality.
The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with both the 2,5-dimethylphenyl and amine groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-3-4-10(2)11(5-9)12-6-13(14,7-12)8-12/h3-5H,6-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKOJAXBVZLJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CC(C2)(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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